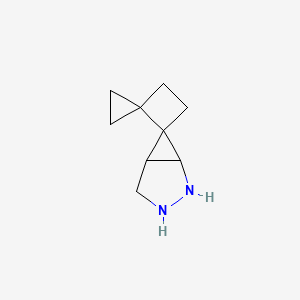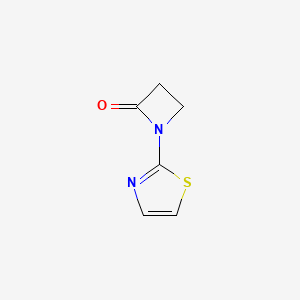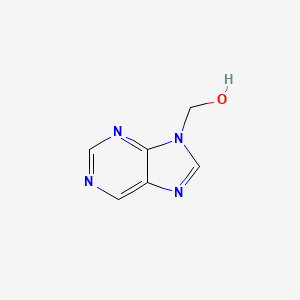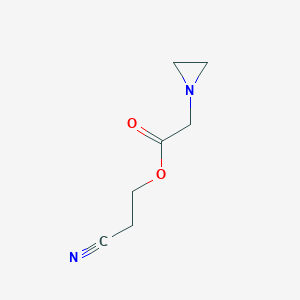![molecular formula C8H7N3O B11921359 1-(1H-Pyrazolo[3,4-b]pyridin-4-yl)ethanone](/img/structure/B11921359.png)
1-(1H-Pyrazolo[3,4-b]pyridin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Pyrazolo[3,4-b]pyridin-4-yl)ethanone is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Preparation Methods
The synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-4-yl)ethanone typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods often utilize these synthetic routes but on a larger scale, optimizing reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-(1H-Pyrazolo[3,4-b]pyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazolopyridines .
Scientific Research Applications
1-(1H-Pyrazolo[3,4-b]pyridin-4-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1H-Pyrazolo[3,4-b]pyridin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, the compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting downstream signaling pathways . This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
1-(1H-Pyrazolo[3,4-b]pyridin-4-yl)ethanone can be compared with other similar compounds, such as:
1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone: Similar structure but with a different substitution pattern, leading to variations in biological activity.
1-(1H-Pyrazolo[4,3-b]pyridin-5-yl)ethanone: Another isomer with distinct chemical properties and applications.
1-(1H-Pyrazol-4-yl)ethanone: A simpler structure with fewer fused rings, often used as a precursor in the synthesis of more complex pyrazolopyridines.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-(1H-pyrazolo[3,4-b]pyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-5(12)6-2-3-9-8-7(6)4-10-11-8/h2-4H,1H3,(H,9,10,11) |
InChI Key |
MHTSMYFIBPTREZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=NNC2=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11921305.png)




![6-Fluoro-3-methylimidazo[1,2-A]pyridine](/img/structure/B11921352.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11921363.png)


